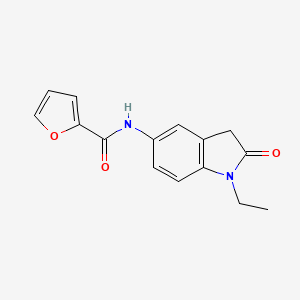
N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mecanismo De Acción
Target of Action
N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide, an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to be involved in a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes such as caspases, which play important roles in regulating apoptosis . The nature of these interactions involves the compound binding to these enzymes, potentially influencing their activity .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. In particular, it has been found to exhibit cytotoxicity toward human cancer cell lines such as colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound has been found to bind to enzymes such as caspases, potentially inhibiting or activating them . This can lead to changes in gene expression and ultimately influence the behavior of cells .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits notable cytotoxicity toward various human cancer cell lines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide typically involves the reaction of 1-ethyl-2-oxoindoline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and may require heating to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide
- N-(1-ethyl-2-oxoindolin-3-yl)furan-2-carboxamide
- N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide
Uniqueness
N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the indole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-17-12-6-5-11(8-10(12)9-14(17)18)16-15(19)13-4-3-7-20-13/h3-8H,2,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPOCMVORFFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2906660.png)
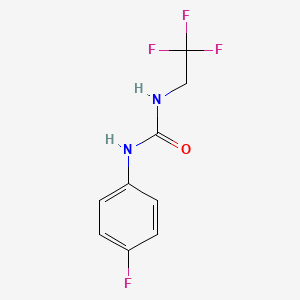
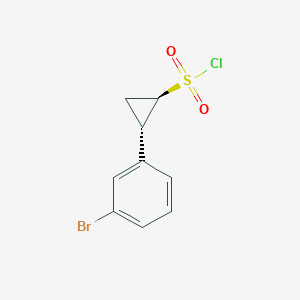
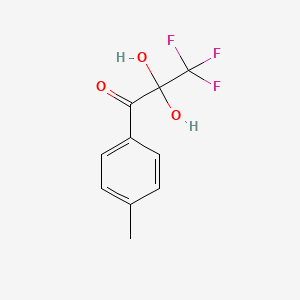
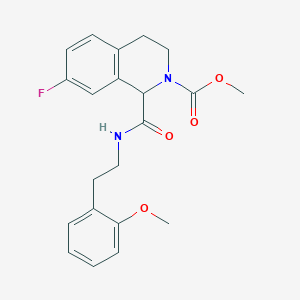
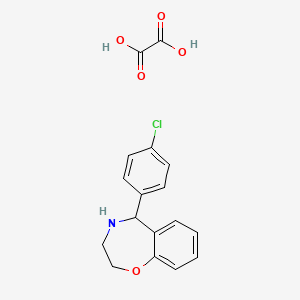
![2-[6-(4-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2906669.png)
![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906670.png)
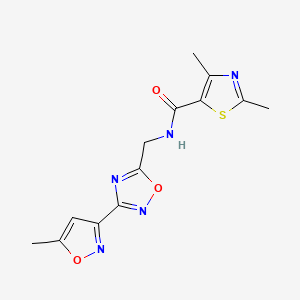
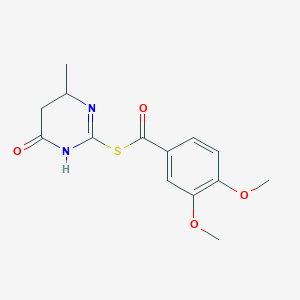
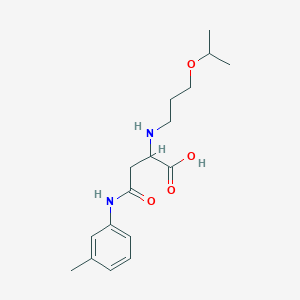
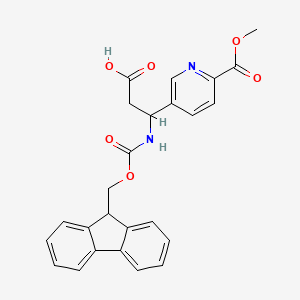

![[3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2906680.png)
